molecular formula C29H24N2O4S B1242659 7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one

7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one

Cat. No. B1242659
M. Wt: 496.6 g/mol
InChI Key: CLHCQUDCQDMFRG-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-24543 is a member of naphthalenes.

Scientific Research Applications

1. Biodegradation and Environmental Impact

Polycyclic aromatic hydrocarbons (PAHs) like Phenanthrene, which shares a structural resemblance with the query compound, are known for their environmental persistence and toxicity. Sphingomonads, a group of microorganisms, have shown the ability to degrade Phenanthrene in contaminated soils and sediments. This suggests potential environmental applications in bioremediation efforts to manage PAH contamination (Waigi et al., 2015).

2. Chemical Structure and Biological Activity

The structural features of cyclopenta[c]phenanthrenes (CP[c]Phs), which are structurally related to the query compound, have been studied for their environmental occurrence, chemical properties, and potential biological activities. These studies aim to understand the risks associated with these compounds and their potential impact on living organisms, suggesting a focus on risk assessment and environmental health (Brzuzan et al., 2013).

3. Pharmacological Properties and Therapeutic Potential

Compounds like Osthole, which share structural features with the query compound, have demonstrated multiple pharmacological actions, including neuroprotective, immunomodulatory, anticancer, and hepatoprotective activities. These findings suggest the potential therapeutic applications of structurally related compounds in various health conditions (Zhang et al., 2015).

4. Relationship with Biological Activities

The relationship between the chemical structure of mescaline and its analogs, including structural similarities to the query compound, and their biological activities in various species, has been explored. This suggests a potential interest in the study of such compounds for their effects on biological systems and their potential medicinal properties (Hardman et al., 1973).

5. Antioxidant Properties

Studies on Hydroxycinnamic acids (HCAs), structurally related to the query compound, have shown significant antioxidant properties. Understanding the structure-activity relationships of these compounds can lead to the development of potent antioxidants for the management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

properties

Product Name

7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one

Molecular Formula

C29H24N2O4S

Molecular Weight

496.6 g/mol

IUPAC Name

(14Z)-11-(2,5-dimethoxyphenyl)-14-[(3-hydroxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C29H24N2O4S/c1-34-20-11-13-24(35-2)23(16-20)27-22-12-10-18-7-3-4-9-21(18)26(22)30-29-31(27)28(33)25(36-29)15-17-6-5-8-19(32)14-17/h3-9,11,13-16,27,32H,10,12H2,1-2H3/b25-15-

InChI Key

CLHCQUDCQDMFRG-MYYYXRDXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C/C6=CC(=CC=C6)O)/S5

SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=CC=C6)O)S5

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=CC=C6)O)S5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one
Reactant of Route 2
Reactant of Route 2
7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one
Reactant of Route 3
Reactant of Route 3
7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one
Reactant of Route 4
Reactant of Route 4
7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one
Reactant of Route 5
Reactant of Route 5
7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one
Reactant of Route 6
Reactant of Route 6
7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one

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